

Spiro[2.5]octan-5-one CAS number 25308-67-2 properties

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Compound of Interest

Compound Name: Spiro[2.5]octan-5-one

Cat. No.: B3040917

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An In-Depth Technical Guide to **Spiro[2.5]octan-5-one** (CAS: 25308-67-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **Spiro[2.5]octan-5-one**, a key building block for professionals in organic synthesis, medicinal chemistry, and materials science. By integrating fundamental properties with synthetic strategies and practical applications, this guide serves as a critical resource for researchers aiming to leverage the unique structural and reactive characteristics of this spirocyclic ketone.

Introduction: The Strategic Value of a Strained Scaffold

Spiro[2.5]octan-5-one (CAS Number: 25308-67-2) is a bicyclic organic compound featuring a cyclopropane ring fused at a single carbon atom to a cyclohexanone ring. This unique spirocyclic architecture imparts significant three-dimensionality and conformational rigidity, making it an attractive scaffold in modern drug discovery and the synthesis of complex molecular architectures.^{[1][2]} The inherent ring strain of the cyclopropane moiety, combined with the reactivity of the ketone functional group, offers a versatile platform for a variety of chemical transformations.

Its application is particularly noted in the construction of pharmaceutical intermediates and as a foundational component for protein degrader building blocks, where precise spatial orientation

of functional groups is paramount for achieving high binding affinity and selectivity.^{[1][3]} This guide will elucidate the core properties, synthesis, reactivity, and safe handling of **Spiro[2.5]octan-5-one** to facilitate its effective application in research and development.

Core Physicochemical & Spectral Properties

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **Spiro[2.5]octan-5-one** are summarized below. This data is essential for reaction planning, purification, and analytical verification.

Physical and Chemical Data

Property	Value	Source(s)
CAS Number	25308-67-2	^[3]
Molecular Formula	C ₈ H ₁₂ O	^[3]
Molecular Weight	124.18 g/mol	^[3]
Physical Form	Liquid, Oil	
Boiling Point	194.2 ± 8.0 °C at 760 mmHg	
Purity	Commercially available from 90% to >97%	^[3]
Storage	Refrigerator or Room Temperature	^[3]
InChI Key	QFRPTKNBKJSYAT-UHFFFAOYSA-N	

Spectral Data Interpretation

While raw spectral data (NMR, MS, IR) is typically provided by the supplier upon purchase, a foundational understanding of the expected signals is crucial for identity confirmation.^[4]

- ¹H NMR: The spectrum would be complex due to the rigid bicyclic system. One would expect to see distinct signals for the diastereotopic protons on the cyclohexane ring and characteristic upfield shifts for the protons on the cyclopropane ring.

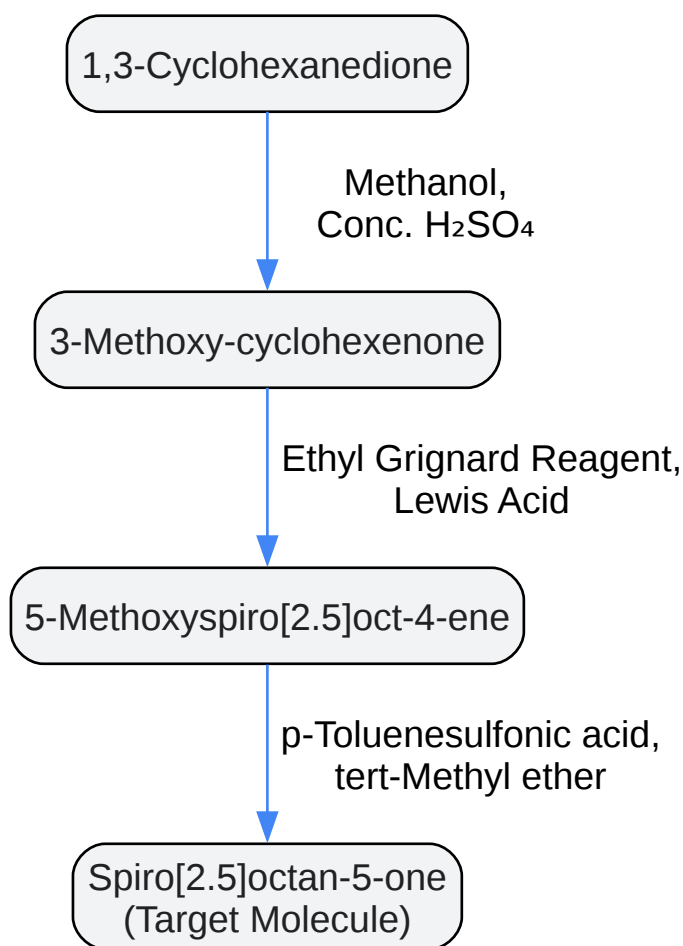
- ^{13}C NMR: The spectrum should show eight distinct carbon signals. The most downfield signal would correspond to the carbonyl carbon ($\text{C}=\text{O}$) of the ketone, typically in the range of 200-210 ppm. The spiro-carbon and the cyclopropane carbons would appear at characteristic chemical shifts.
- IR Spectroscopy: A strong, sharp absorption band between $1700\text{-}1725\text{ cm}^{-1}$ is the definitive signal for the carbonyl ($\text{C}=\text{O}$) stretching vibration of the cyclohexanone ring.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 124.18$, confirming the molecular weight. Fragmentation patterns would likely involve cleavage of the cyclohexane ring.

Synthesis and Chemical Reactivity

The utility of **Spiro[2.5]octan-5-one** stems from its synthetic accessibility and the dual reactivity conferred by its ketone and cyclopropane functionalities.

Established Synthetic Pathway

A robust, multi-step synthesis starting from the readily available industrial chemical 1,3-cyclohexanedione has been reported.^{[2][5]} This pathway is valuable as it avoids expensive or difficult-to-handle starting materials.



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Caption: Synthetic route to **Spiro[2.5]octan-5-one**.

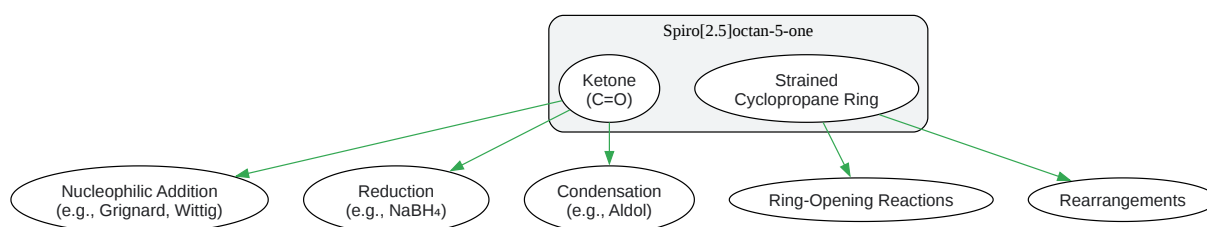
Experimental Protocol: Synthesis of **Spiro[2.5]octan-5-one**^[5]

- Step 1: Methyl Enol Ether Formation: 1,3-cyclohexanedione is reacted with methanol using concentrated sulfuric acid as a catalyst to form 3-methoxy-cyclohexenone. The reaction is typically driven to completion by removing the water formed.
- Step 2: Cyclopropanation/Grignard Reaction: The resulting 3-methoxy-cyclohexenone is treated with an ethyl Grignard reagent in the presence of a Lewis acid. This step facilitates the cyclization to create the spiro-fused cyclopropane ring, yielding 5-methoxyspiro[2.5]oct-4-ene.

- Step 3: Hydrolysis: The enol ether, 5-methoxyspiro[2.5]oct-4-ene, is hydrolyzed under acidic conditions (e.g., using p-toluenesulfonic acid in a solvent like tert-methyl ether) at room temperature. This step converts the enol ether back into a ketone, affording the final product, **Spiro[2.5]octan-5-one**.

Core Reactivity Profile

The molecule's reactivity is governed by two primary features: the electrophilic carbonyl carbon and the strained cyclopropane ring.



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Caption: Key reactive sites and resulting transformations.

- Ketone Chemistry: The carbonyl group is a classic electrophilic site, allowing for a wide range of standard ketone transformations. This includes reductions to the corresponding alcohol (Spiro[2.5]octan-5-ol), nucleophilic additions with organometallic reagents, Wittig olefination, and condensation reactions.
- Cyclopropane Reactivity: The high degree of ring strain makes the cyclopropane susceptible to ring-opening reactions under certain conditions (e.g., with electrophiles or via transition metal catalysis). This property can be exploited to generate more complex polycyclic or functionalized cyclohexyl systems.

Applications in Drug Discovery and Advanced Synthesis

Spiro[2.5]octan-5-one is not merely a chemical curiosity; it is a strategic tool for creating high-value molecules.

- **Scaffold for 3D-Rich Molecules:** In drug discovery, moving beyond flat, aromatic structures is a key objective for accessing novel biological targets and improving physicochemical properties. The rigid, non-planar structure of the spiro[2.5]octane core is ideal for this purpose, helping to enhance metabolic stability and binding selectivity.[\[1\]](#)[\[2\]](#)
- **Pharmaceutical Intermediates:** This compound serves as a crucial intermediate in the synthesis of pharmaceutically active substances.[\[6\]](#)[\[7\]](#) Its derivatives, such as Spiro[2.5]octane-5-carboxylic acid, are compelling scaffolds for further elaboration into drug candidates.[\[2\]](#)
- **Protein Degradator Building Blocks:** The defined three-dimensional shape of this molecule makes it a valuable building block for PROTACs and other protein degraders, where precise positioning of ligands is essential for ternary complex formation.[\[3\]](#)
- **Agrochemicals and Materials Science:** The unique steric and electronic properties of the spirocycle are also being explored in the synthesis of specialized polymers and next-generation agrochemicals.[\[1\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. **Spiro[2.5]octan-5-one** is a hazardous substance and must be handled with appropriate care.

GHS Hazard Classification

Hazard Class	Pictogram	Signal Word	Hazard Statement(s)	Source(s)
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed.	
Skin Corrosion/Irritation	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation.	
Serious Eye Damage/Irritation	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation.	
Specific Target Organ Toxicity	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation.	

Recommended Handling and First Aid Protocol

Personal Protective Equipment (PPE):

- Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.
- Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.
- Use a lab coat and ensure adequate ventilation, preferably a chemical fume hood, to avoid inhalation of vapors.

Handling and Storage:

- Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[8]
- Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Some suppliers recommend refrigeration.
- Wash hands thoroughly after handling.

First Aid Measures:[9]

- After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
- After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.
- After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Conclusion

Spiro[2.5]octan-5-one is a potent and versatile chemical intermediate whose value lies in its unique spirocyclic structure. The combination of a reactive ketone handle and a strained cyclopropane ring provides a rich platform for synthetic innovation. For researchers in drug development and materials science, this compound offers a reliable pathway to novel, three-dimensional molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and safety, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

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